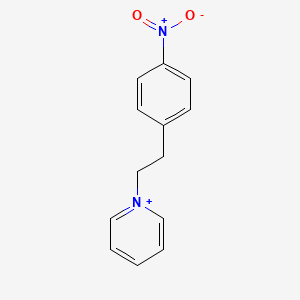
1-(2-(4-Nitrophenyl)ethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Nitrophenyl)ethyl)pyridinium is an organic compound with the molecular formula C13H13N2O2. It is a pyridinium salt, characterized by the presence of a pyridinium ion and a nitrophenyl group.
Métodos De Preparación
The synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine under specific conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine molecule, forming the desired pyridinium salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-(4-Nitrophenyl)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Cyclization: The compound can participate in cyclization reactions, forming heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., NBS). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(4-Nitrophenyl)ethyl)pyridinium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Nitrophenyl)ethyl)pyridinium involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ion can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activities and disruption of cellular processes .
Comparación Con Compuestos Similares
1-(2-(4-Nitrophenyl)ethyl)pyridinium can be compared with other pyridinium salts, such as:
1-(2-(4-Methylphenyl)ethyl)pyridinium: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(2-(4-Chlorophenyl)ethyl)pyridinium:
1-(2-(4-Hydroxyphenyl)ethyl)pyridinium: The hydroxy group imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its nitrophenyl group, which provides distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
118177-67-6 |
|---|---|
Fórmula molecular |
C13H13N2O2+ |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1 |
Clave InChI |
AOZIQWMPOFXLEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


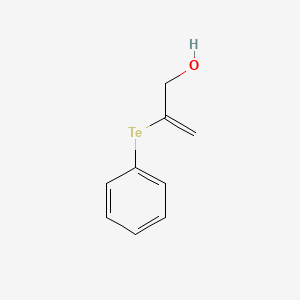
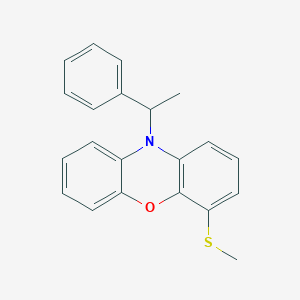
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
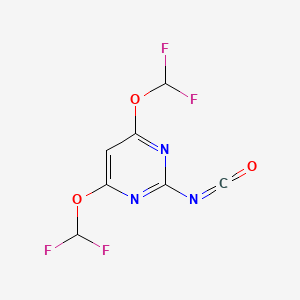
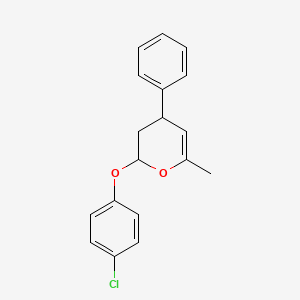

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

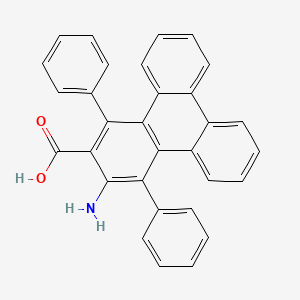
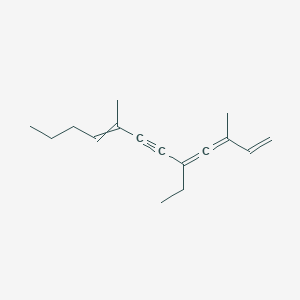
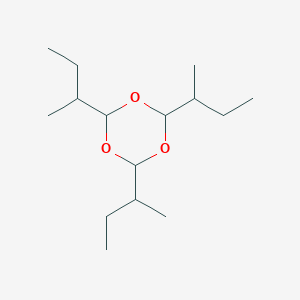
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

